![molecular formula C21H27N3O4 B4137118 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide](/img/structure/B4137118.png)
1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide
描述
1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. The compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
作用机制
CPP-115 inhibits the enzyme 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide transaminase, which is responsible for breaking down the neurotransmitter 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide. By inhibiting 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide transaminase, CPP-115 increases the levels of 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission results in a reduction of neuronal excitability, leading to the potential treatment of various neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to reduce neuronal excitability, resulting in a reduction of seizures in animal models of epilepsy. CPP-115 has also been shown to improve cognitive function in animal models, making it a potential treatment option for Alzheimer's disease.
实验室实验的优点和局限性
CPP-115 has several advantages for lab experiments, including its cost-effectiveness and high yield synthesis method. However, CPP-115 also has limitations, including its potential toxicity and the need for further research to determine its long-term effects.
未来方向
CPP-115 has shown promising results in various medical research studies, and there are several future directions for its application. One potential direction is the development of CPP-115 as a treatment option for substance abuse disorders. Another potential direction is the development of CPP-115 as a treatment option for Alzheimer's disease. Further research is needed to determine the long-term effects of CPP-115 and its potential application in medical research.
In conclusion, CPP-115 is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. Its ability to inhibit 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide transaminase has made it a potential treatment option for various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has also shown promising results in improving cognitive function and drug addiction. However, further research is needed to determine its long-term effects and potential application in medical research.
科学研究应用
CPP-115 has shown promising results in various medical research studies. Its ability to inhibit 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide transaminase has made it a potential treatment option for various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has also been shown to improve cognitive function in animal models, making it a potential treatment option for Alzheimer's disease. Furthermore, CPP-115 has been shown to have a positive effect on drug addiction, making it a potential treatment option for substance abuse disorders.
属性
IUPAC Name |
1-cyclopentyl-N-[2-(morpholine-4-carbonyl)phenyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c25-19-10-9-18(24(19)15-5-1-2-6-15)20(26)22-17-8-4-3-7-16(17)21(27)23-11-13-28-14-12-23/h3-4,7-8,15,18H,1-2,5-6,9-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOGNVNSOLZHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(CCC2=O)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



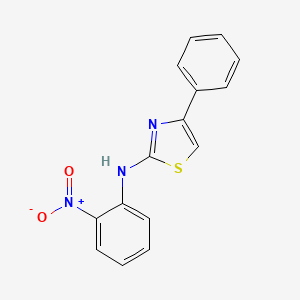
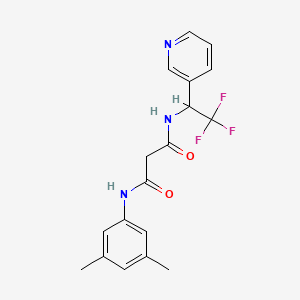
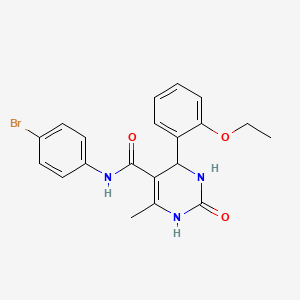
![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4137060.png)
![2-methoxy-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)benzamide](/img/structure/B4137077.png)
![methyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoyl]oxy}methyl)benzoate](/img/structure/B4137082.png)
![N-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B4137083.png)
![ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate acetate](/img/structure/B4137098.png)
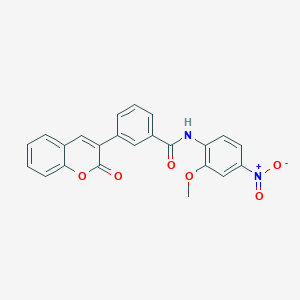

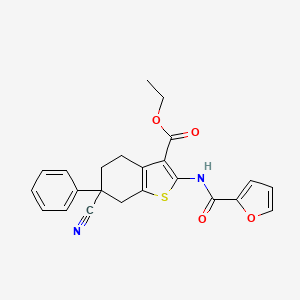
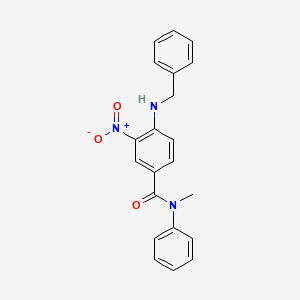
![2-(1-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4137128.png)
![N-({[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B4137138.png)